molecular formula C42H51Na7O43 B12417442 L-heptaguluronic acid (heptasodium salt)

L-heptaguluronic acid (heptasodium salt)

Cat. No.: B12417442
M. Wt: 1404.8 g/mol
InChI Key: ZPVYSBTXRSCFPP-NDBMIUQJSA-G
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-heptaguluronic acid (heptasodium salt) is typically extracted from natural sources such as seaweed. The extraction process involves modern separation technologies, including integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . The compound is obtained as an off-white to pale yellow powder or flocculent lyophilisate with a purity of over 95% .

Industrial Production Methods

The industrial production of L-heptaguluronic acid (heptasodium salt) involves large-scale extraction from seaweed, followed by purification using advanced separation techniques. The process ensures high purity and consistency of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

L-heptaguluronic acid (heptasodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of L-heptaguluronic acid, which can have different functional groups and properties. These derivatives are used in further research and applications .

Scientific Research Applications

L-heptaguluronic acid (heptasodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-heptaguluronic acid (heptasodium salt) involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular processes. The anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory mediators .

Comparison with Similar Compounds

L-heptaguluronic acid (heptasodium salt) is unique due to its specific structure and properties. Similar compounds include other alginate-derived polysaccharides, such as:

These compounds share some common properties but differ in their specific applications and effects, highlighting the uniqueness of L-heptaguluronic acid (heptasodium salt).

Properties

Molecular Formula

C42H51Na7O43

Molecular Weight

1404.8 g/mol

IUPAC Name

heptasodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H58O43.7Na/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61;;;;;;;/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71);;;;;;;/q;7*+1/p-7/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,36+,37+,38+,39+,40+,41+,42+;;;;;;;/m0......./s1

InChI Key

ZPVYSBTXRSCFPP-NDBMIUQJSA-G

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)[O-])O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)[O-])O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(C(OC5C(=O)[O-])OC6C(C(C(OC6C(=O)[O-])OC7C(C(C(OC7C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.